3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine
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Overview
Description
3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a phenyl group and a 3,5-di-tert-butylphenyl group attached to the imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-di-tert-butylphenylboronic acid with 1-phenylimidazole in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification process often involves recrystallization and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidative effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butylphenylboronic acid
- 3,5-Di-tert-butylphenylmethanone
- 3,5-Di-tert-butylphenylporphyrin
Uniqueness
Compared to similar compounds, 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-(3,5-ditert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2/c1-26(2,3)21-16-20(17-22(18-21)27(4,5)6)25-28-24(19-12-8-7-9-13-19)23-14-10-11-15-29(23)25/h7-18H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZVGKSEDHRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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